molecular formula C6H9NO4S B14387731 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid CAS No. 88620-39-7

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid

Katalognummer: B14387731
CAS-Nummer: 88620-39-7
Molekulargewicht: 191.21 g/mol
InChI-Schlüssel: CFEZPGZMYKXBDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid is a heterocyclic compound with a sulfur atom in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a thiazinane derivative with a carboxylic acid precursor in the presence of a suitable catalyst . The reaction conditions often include a specific temperature range and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used .

Wirkmechanismus

The mechanism of action of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

88620-39-7

Molekularformel

C6H9NO4S

Molekulargewicht

191.21 g/mol

IUPAC-Name

6-methyl-1,5-dioxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C6H9NO4S/c1-3-5(8)7-4(6(9)10)2-12(3)11/h3-4H,2H2,1H3,(H,7,8)(H,9,10)

InChI-Schlüssel

CFEZPGZMYKXBDE-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)NC(CS1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.